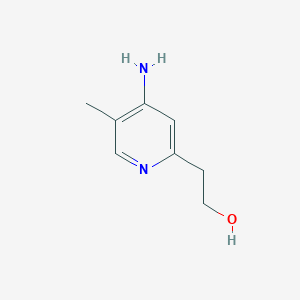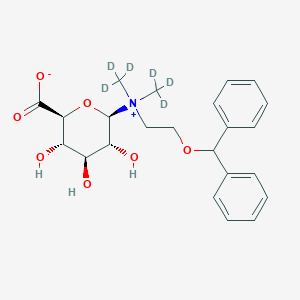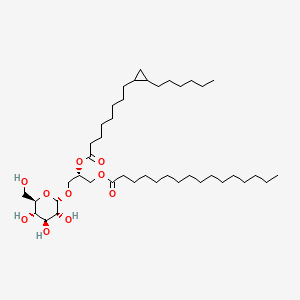
MGlc-DAG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoglucosyl Diacylglycerol (MGlc-DAG) is a glycoglycerolipid that serves as a precursor in the synthesis of drug delivery compounds . It is a nonbilayer-prone neutral glycolipid primarily obtained from diacylglycerol . The molecular formula of Monoglucosyl Diacylglycerol is C43H80O10, and it has a molecular weight of 757.09 .
Vorbereitungsmethoden
Monoglucosyl Diacylglycerol can be synthesized using a glycolipid glycosyltransferase enzyme from marine bacteria such as "Candidatus Pelagibacter sp." . The enzyme uses UDP-glucose, UDP-galactose, or UDP-glucuronic acid as sugar donors and diacylglycerol as the acceptor . The reaction conditions involve the presence of magnesium ions, which improve the enzyme’s catalytic efficiency
Analyse Chemischer Reaktionen
Monoglucosyl Diacylglycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding glycolipids with different functional groups.
Reduction: Reduction reactions can modify the lipid chains, affecting the compound’s properties.
Substitution: Substitution reactions can introduce different sugar moieties or lipid chains, altering the compound’s structure and function.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various sugar donors such as UDP-glucose . The major products formed from these reactions are modified glycoglycerolipids with altered functional groups or lipid chains .
Wissenschaftliche Forschungsanwendungen
Monoglucosyl Diacylglycerol has several scientific research applications:
Wirkmechanismus
The mechanism of action of Monoglucosyl Diacylglycerol involves its role as a glycoglycerolipid in lipid metabolism. It is synthesized by a glycolipid glycosyltransferase enzyme that transfers sugar moieties to diacylglycerol . The molecular targets include diacylglycerol and various sugar donors such as UDP-glucose . The pathways involved include lipid remodeling and the formation of stable liposomes for drug delivery .
Vergleich Mit ähnlichen Verbindungen
Monoglucosyl Diacylglycerol is similar to other glycoglycerolipids such as Monogalactosyl Diacylglycerol (MGal-DAG) and Monoglucuronic Acid Diacylglycerol (MGlcA-DAG) . Monoglucosyl Diacylglycerol is unique due to its specific sugar moiety (glucose) and its role in forming stable liposomes for drug delivery . The similar compounds include:
- Monogalactosyl Diacylglycerol (MGal-DAG)
- Monoglucuronic Acid Diacylglycerol (MGlcA-DAG)
Eigenschaften
Molekularformel |
C42H78O10 |
|---|---|
Molekulargewicht |
743.1 g/mol |
IUPAC-Name |
[(2S)-2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C42H78O10/c1-3-5-7-9-10-11-12-13-14-15-16-19-23-27-37(44)49-31-35(32-50-42-41(48)40(47)39(46)36(30-43)52-42)51-38(45)28-24-20-17-18-22-26-34-29-33(34)25-21-8-6-4-2/h33-36,39-43,46-48H,3-32H2,1-2H3/t33?,34?,35-,36-,39-,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
ZWWQIYSUSGJDIJ-FVYDPLESSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC2CC2CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


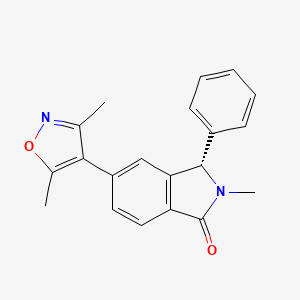
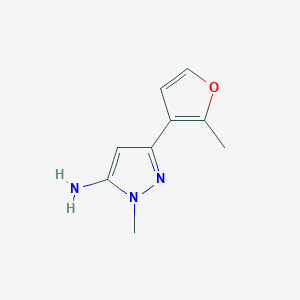
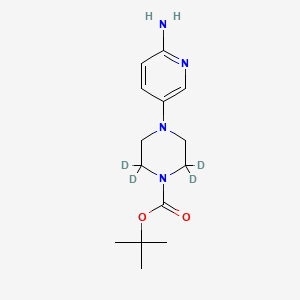
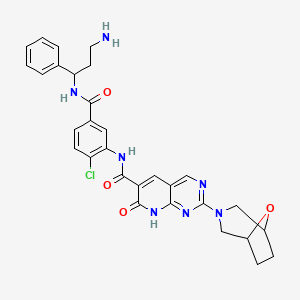
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

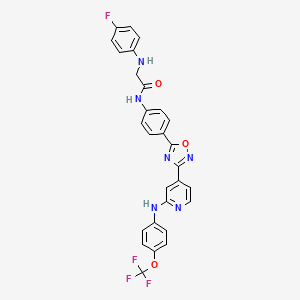
![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
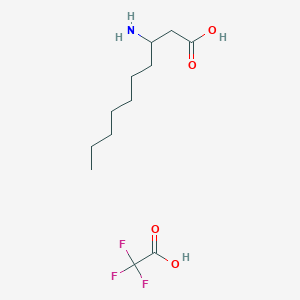
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
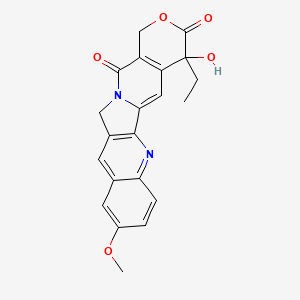
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
